1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate
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Overview
Description
1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both halogenated and sulfonated functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method involves the reaction of 1,3-dichlorobenzene with trifluoropropene under specific conditions to form the intermediate 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene . This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis[3][3].
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .
Comparison with Similar Compounds
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 2-(3,5-Dichlorophenyl)-3,3,3-trifluoropropene
- 1,3-Dichloro-5-(1,1,1-trifluoroprop-2-en-2-yl)benzene
Uniqueness: 1,1-Dichloro-3,3,3-trifluoroprop-1-en-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both halogenated and sulfonated functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7Cl2F3O3S |
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Molecular Weight |
335.13 g/mol |
IUPAC Name |
(1,1-dichloro-3,3,3-trifluoroprop-1-en-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H7Cl2F3O3S/c1-6-2-4-7(5-3-6)19(16,17)18-8(9(11)12)10(13,14)15/h2-5H,1H3 |
InChI Key |
JVPPLAUECHDNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=C(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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